N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide
Overview
Description
N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide, also known as CMF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CMF is a derivative of furan, a heterocyclic organic compound, and has a chlorophenyl group attached to it.
Scientific Research Applications
Stroke Treatment
Recent research highlights the potential of nitrones, including compounds similar to N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide, in treating stroke. These compounds show promising therapeutic applications due to their potent thrombolytic activity, free radicals scavenging power, non-toxicity, and ability to permeate the blood-brain barrier (Marco-Contelles, 2020).
Crystallography
Imidazole-imines, structurally similar to N-(4-chlorophenyl)-1-(furan-2-yl)methanimine, have been studied for their isomorphism, where the compounds crystallize in specific space groups and exhibit certain molecular twists and intermolecular interactions. This research aids in understanding the structural properties of these compounds (Skrzypiec et al., 2012).
Catalytic Oxidation
Copper(I)-Schiff base complexes, including those with structures resembling N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide, have been explored for selective oxidation of primary alcohols to aldehydes. The studies reveal how the ligand type influences the reaction rate and effectiveness, contributing to the development of more efficient catalytic processes (Al-Hunaiti et al., 2022).
β-Lactams Synthesis
Functionalized β-lactams have been synthesized using compounds structurally related to N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide. The research focuses on the synthesis process and the resulting stability and properties of the β-lactams, which are significant in pharmaceutical applications (Valiullina et al., 2016).
Anti-inflammatory and Antibacterial Agents
Novel derivatives of pyrazoline and methanone, closely related to N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide, have been synthesized and tested for their anti-inflammatory and antibacterial properties. These studies contribute to the development of new therapeutic agents (Ravula et al., 2016).
properties
IUPAC Name |
N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-3-5-10(6-4-9)13(14)8-11-2-1-7-15-11/h1-8H/b13-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOPKNOHIKFEFO-JYRVWZFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=[N+](/C2=CC=C(C=C2)Cl)\[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323990 | |
Record name | N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677709 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide | |
CAS RN |
195214-21-2 | |
Record name | N-(4-chlorophenyl)-1-(furan-2-yl)methanimine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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